3-(2-Fluoro-4-nitrophenoxy)azetidine
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Overview
Description
3-(2-Fluoro-4-nitrophenoxy)azetidine is a chemical compound that features an azetidine ring substituted with a 2-fluoro-4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenoxy)azetidine typically involves the alkylation of 2-fluoro-4-nitrophenol with an azetidine derivative. One common method involves the reaction of 2-fluoro-4-nitrophenol with 3-chloroazetidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a scalable two-step process. The first step includes the preparation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane. This reaction is optimized for large-scale production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-nitrophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The azetidine ring can be opened or modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of 3-(2-Amino-4-nitrophenoxy)azetidine.
Reduction: Formation of 3-(2-Fluoro-4-aminophenoxy)azetidine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-4-nitrophenoxy)azetidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets. The compound’s biological activity is primarily due to its ability to inhibit certain enzymes or proteins essential for the survival of microorganisms. The fluoro and nitro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Known for its antitubercular activity.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: An intermediate in the synthesis of potent antibiotic drug candidates.
Uniqueness
3-(2-Fluoro-4-nitrophenoxy)azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse applications in medicinal chemistry.
Properties
Molecular Formula |
C9H9FN2O3 |
---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9FN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
InChI Key |
QMYUEWDQBGSHRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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